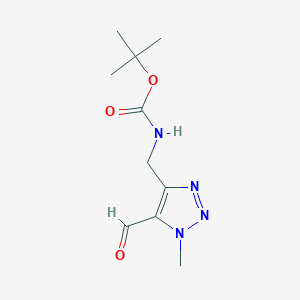

3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Supramolecular Interactions of 1,2,3-Triazoles

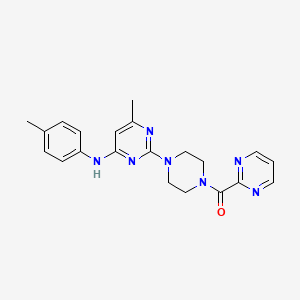

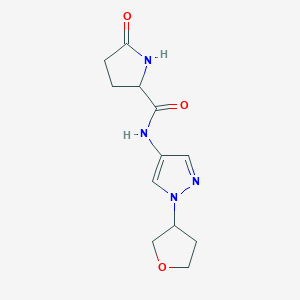

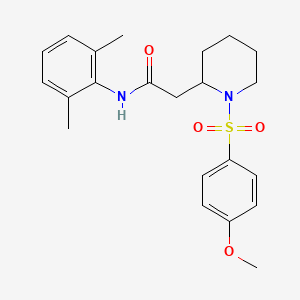

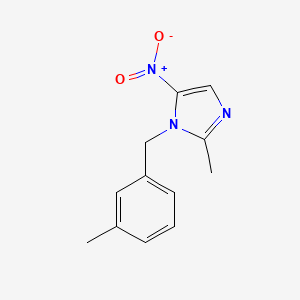

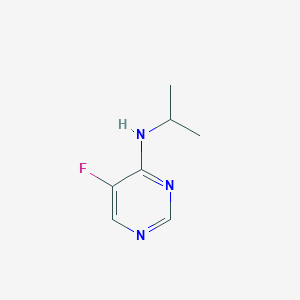

1,2,3-Triazoles, including derivatives like 3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole, exhibit unique supramolecular interactions, making them valuable in supramolecular and coordination chemistry. These interactions enable their applications in anion recognition, catalysis, and photochemistry, extending beyond the realm of click chemistry to include complexation with anions through hydrogen and halogen bonding. The versatility of triazole in forming various N-coordination modes and its role in ion-pair recognition and bimetallic complexes underscore its significance in scientific research (Schulze & Schubert, 2014).

Triazole as a Bioisostere in Medicinal Chemistry

The structural features of 1,2,3-triazole allow it to mimic different functional groups, establishing it as a bioisostere in the design of new active molecules. This property has been exploited to develop compounds with antimicrobial, antiviral, and antitumor effects, highlighting its potential in the synthesis of drug analogs with varied bioactivities (Bonandi et al., 2017).

Click Chemistry in Drug Discovery

The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes is a cornerstone of click chemistry, which has found broad applications in drug discovery. This methodology facilitates the synthesis of biologically active compounds with triazole linkers, which are not merely passive entities but actively engage with biological targets through hydrogen bonding and dipole interactions, underscoring the growing impact of click chemistry on the development of new therapeutic agents (Kolb et al., 2003).

Corrosion Inhibition

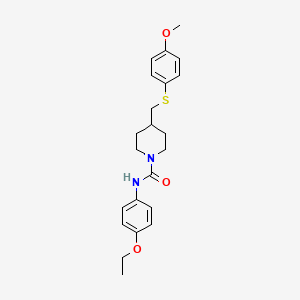

Triazole derivatives have been studied for their corrosion inhibition properties on various metals in acidic media. These studies indicate that triazoles can offer protection against corrosion, making them useful in industrial applications where metal preservation is critical. The efficiency of these inhibitors is attributed to their adsorption on metal surfaces, which is governed by factors such as molecular structure and the presence of substituents (Lagrenée et al., 2002).

Antibacterial Agents

1,2,3-Triazoles have been identified as promising scaffolds in the development of novel antibacterial agents, including oxazolidinone antibacterials. The incorporation of triazole rings in these compounds has been shown to reduce the activity against monoamine oxidase A, potentially leading to an improved safety profile for these antibacterial agents (Reck et al., 2005).

Safety and Hazards

Specific safety and hazard information for “3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole” is not provided in the resources I have. Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Zukünftige Richtungen

The future directions for research on “3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole” and similar compounds could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The pharmacological significance of the 1,2,4-triazole-containing scaffolds has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Eigenschaften

IUPAC Name |

3-bromo-5-methyl-1-(3-methylbutyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN3/c1-6(2)4-5-12-7(3)10-8(9)11-12/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJECLEDZLMXSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CCC(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)

![Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2757740.png)

![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)